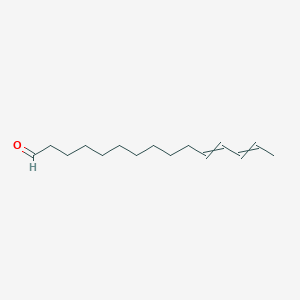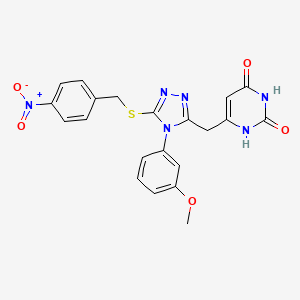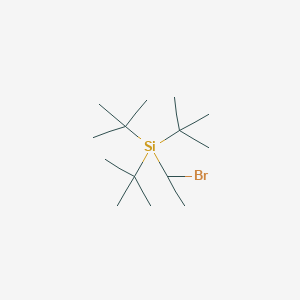![molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxone hydrochloride is a medication primarily used to counter the effects of opioid overdose. It is an opioid antagonist, meaning it binds to opioid receptors and blocks or reverses the effects of opioid drugs such as heroin, morphine, and fentanyl . Naloxone hydrochloride is a life-saving drug that can quickly restore normal breathing in individuals experiencing an opioid overdose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naloxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with thebaine, an opiate alkaloid found in the opium poppy. Thebaine undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, to produce naloxone . The final step involves the conversion of naloxone to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of naloxone hydrochloride involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Naloxone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of thebaine to oripavine.
Reduction: Reduction of oripavine to dihydrothebaine.
Substitution: Introduction of an allyl group to form naloxone.
Common Reagents and Conditions
Common reagents used in the synthesis of naloxone hydrochloride include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as allyl bromide.
Major Products Formed
The major product formed from these reactions is naloxone, which is then converted to naloxone hydrochloride by reacting with hydrochloric acid .
Aplicaciones Científicas De Investigación
Naloxone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research on opioid receptors and their role in the central nervous system.
Mecanismo De Acción
Naloxone hydrochloride works by competitively binding to opioid receptors in the central nervous system, particularly the μ-opioid receptors . By occupying these receptors, naloxone hydrochloride displaces opioid molecules and prevents them from exerting their effects, thereby reversing respiratory depression and other symptoms of opioid overdose . The rapid onset of action makes it highly effective in emergency situations .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: Another opioid antagonist used for long-term management of opioid dependence and alcohol dependence.
Buprenorphine: A partial opioid agonist often combined with naloxone to prevent misuse.
Uniqueness of Naloxone Hydrochloride
Naloxone hydrochloride is unique in its rapid onset of action and short duration of effect, making it ideal for emergency overdose reversal . Unlike naltrexone, which is used for long-term treatment, naloxone hydrochloride is used for immediate intervention .
Naloxone hydrochloride’s ability to quickly reverse the life-threatening effects of opioid overdose has made it an essential tool in the fight against the opioid crisis .
Propiedades
Fórmula molecular |
C19H22ClNO4 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1 |
Clave InChI |
RGPDIGOSVORSAK-JVTXJRTPSA-N |
SMILES isomérico |
C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
SMILES canónico |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)

![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
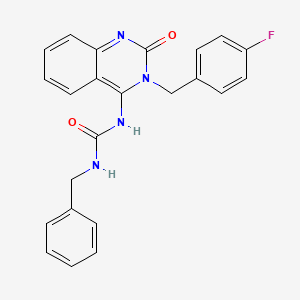
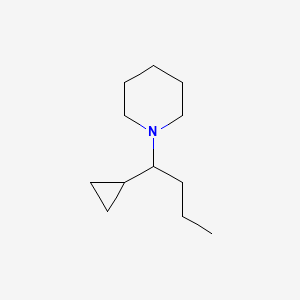
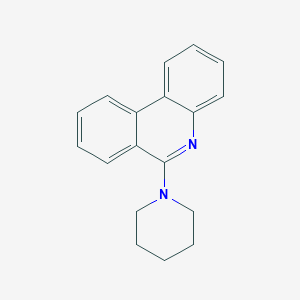
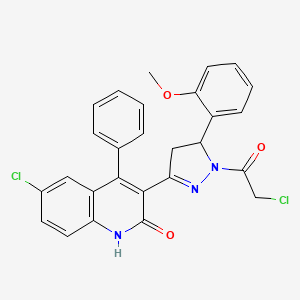
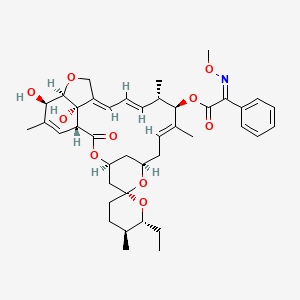
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)

